molecular formula C21H27N5O2 B5522277 8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide

8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide

Cat. No. B5522277
M. Wt: 381.5 g/mol
InChI Key: PMBLCZSFCMARMA-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds similar to 8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide often involves multi-step reactions, including the use of barbituric acid or its derivatives, reacting with various aldehydes or ketones in the presence of catalysts. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized using barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in a one-pot reaction catalyzed by Et3N (Li et al., 2014).

Molecular Structure Analysis The molecular structure of similar compounds is often confirmed through various analytical techniques, including ultraviolet, infrared, 1H, and 13C NMR, mass, and elemental analysis. These methods help in confirming the structure of synthesized compounds, ensuring their correctness and purity (Ahmed et al., 2012).

Chemical Reactions and Properties Chemical reactions involving these compounds can lead to the formation of novel structures with potential pharmacological activities. For example, compounds with a diazaspiro[5.5]undecane structure have been explored for their anticonvulsant potential, demonstrating the significance of the spirocyclic framework in medicinal chemistry (Aboul-Enein et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and chemistry of compounds related to 8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide, focusing on their potential as antitumor agents and their unique chemical structures. For example, Stevens et al. (1984) detailed the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to the formation of compounds with curative activity against certain leukemias, suggesting a mechanism involving prodrug modification to form active triazenes in aqueous conditions (Stevens et al., 1984). Another study by Aggarwal et al. (2014) focused on the catalyst-free synthesis of nitrogen-containing spiro heterocycles through a double Michael addition reaction, highlighting efficient pathways to create structurally complex and functionalized compounds (Aggarwal et al., 2014).

Anticonvulsant and Antimycobacterial Activities

Research has also delved into the biological activities of these compounds, excluding their use as drugs per se. Aboul-Enein et al. (2014) synthesized new diazaspirocycles demonstrating significant anticonvulsant activity, presenting an alternative approach to developing therapeutics for epilepsy and related disorders (Aboul-Enein et al., 2014). Additionally, Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with considerable antimycobacterial activity, offering insights into the structural modifications that enhance efficacy against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Catalysis and Polymerization

The role of these compounds in catalysis and polymerization has been investigated as well. For instance, Macleod et al. (2006) reported on the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, demonstrating the utility of these compounds in facilitating diverse chemical reactions under controlled conditions (Macleod et al., 2006).

Novel Syntheses and Reactions

Furthermore, studies have examined the innovative syntheses and reactions involving similar structures, contributing to a broader understanding of their chemical behavior and potential applications. Wang et al. (1998) discussed new syntheses of antitumor imidazotetrazinones, revealing alternative methods to obtain compounds related to known antitumor agents without using hazardous reagents (Wang et al., 1998).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Many imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it continues to be an area of active research, particularly in the development of new drugs . Further studies are needed to explore the full potential of imidazole and its derivatives.

properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]-3-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c27-19-7-10-21(14-25(19)12-8-18-13-22-16-23-18)9-4-11-26(15-21)20(28)24-17-5-2-1-3-6-17/h1-3,5-6,13,16H,4,7-12,14-15H2,(H,22,23)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBLCZSFCMARMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCC3=CN=CN3)CN(C1)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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